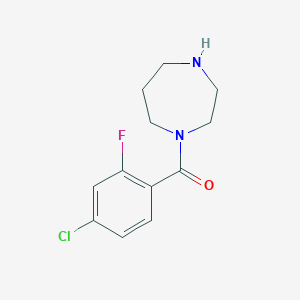

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane

Description

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane is a seven-membered diazepane derivative featuring a benzoyl substituent at the 1-position of the heterocyclic ring. The benzoyl group is substituted with chlorine and fluorine at the 4- and 2-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active diazepane derivatives, which often exhibit receptor-binding properties (e.g., serotonin or dopamine receptors) . Its molecular formula is C₁₂H₁₃ClFN₂O, with a calculated molecular weight of 256.70 g/mol.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHIMLEFVDDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the diazepane ring or the benzoyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and diazepane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl diazepane derivatives, while hydrolysis results in the formation of carboxylic acids and diazepane derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desired properties.

Biology

- Antimicrobial Properties : Preliminary studies indicate that 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane exhibits antimicrobial activity against certain bacterial strains. This makes it a candidate for further research into its potential as an antibiotic agent.

- Anticancer Activity : Research has shown that diazepane derivatives can possess cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular pathways may induce apoptosis in cancer cells, making it a focus for anticancer drug development .

Medicine

- Pharmaceutical Intermediate : Ongoing research aims to explore its potential as an intermediate in the synthesis of new drugs targeting various diseases, including inflammatory conditions and cancers. The compound's interactions with specific molecular targets are being studied to understand its therapeutic potential better .

Comparative Analysis with Related Compounds

To contextualize the applications of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane, a comparative analysis with other diazepane derivatives highlights its unique features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Contains chlorine instead of fluorine |

| 3-(2,4-Difluorophenyl)-1H-pyrazole | Pyrazole derivative | Exhibits different heterocyclic structure |

| 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Different substitution pattern on phenyl ring |

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various diazepane derivatives found that compounds similar to 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane demonstrated significant activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane can induce apoptosis in specific cancer cell lines. Further research is required to elucidate the underlying mechanisms and optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane and highlight key differences in substitution patterns, functional groups, and biological activities:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Functional Features |

|---|---|---|---|

| 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane | 1,4-diazepane | 4-Cl, 2-F benzoyl | Carbonyl group, dual halogenation |

| 1-(2-fluorobenzoyl)-1,4-diazepane | 1,4-diazepane | 2-F benzoyl | Single fluorine substitution |

| 1-(3,5-dichlorophenyl)-1,4-diazepane | 1,4-diazepane | 3,5-Cl phenyl | Direct aryl attachment, no carbonyl |

| 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | 1,4-diazepane | 4-Cl phenyl, thioether linkage | Bulky thioether side chain |

| 1-(4-chloro-2-fluorobenzoyl)-2-methylpiperazine | Piperazine | 4-Cl, 2-F benzoyl, 2-methyl | Six-membered ring, methyl substitution |

Key Observations :

- Carbonyl vs. direct aryl attachment : The benzoyl group introduces a polar carbonyl moiety, which may facilitate hydrogen bonding compared to directly attached aryl groups (e.g., 1-(3,5-dichlorophenyl)-1,4-diazepane) .

Physicochemical Properties

Table 2: Physicochemical Data

*LogP values estimated using fragment-based methods.

Key Observations :

- The target compound’s dual halogenation increases molecular weight and polarity compared to mono-substituted analogs like 1-(2-fluorobenzoyl)-1,4-diazepane.

- Direct aryl-substituted derivatives (e.g., 1-(3,5-dichlorophenyl)-1,4-diazepane) exhibit higher lipophilicity due to the absence of a polar carbonyl group.

Key Observations :

- Yields for diazepane derivatives vary widely (35–69%) depending on the substitution pattern and reaction conditions.

- The target compound’s synthesis likely follows standard amidation protocols, though experimental yield data are unavailable in the provided evidence.

Key Observations :

- The 4-chloro-2-fluorobenzoyl substitution pattern in the target compound may enhance receptor affinity due to synergistic electronic effects from the halogens.

- Piperazine analogs (e.g., 1-(4-chloro-2-fluorobenzoyl)-2-methylpiperazine) exhibit distinct activity profiles due to differences in ring size and steric hindrance .

Biological Activity

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, drawing from various research studies and literature.

Synthesis

The synthesis of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane has been investigated using various methods. One notable approach involves microwave-assisted synthesis, which enhances yield and efficiency. The compound is synthesized through reactions involving 2-chloroacetamido derivatives and benzophenone under optimized conditions that favor high yields (up to 94%) and purity .

Biological Activity

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane exhibits a range of biological activities:

- Antithrombotic Activity : A study highlighted its potential as a Factor Xa (fXa) inhibitor, with an IC50 value of 6.8 nM, indicating strong antithrombotic properties without significantly prolonging bleeding time .

- CNS Effects : As part of the benzodiazepine family, it may exhibit central nervous system depressant effects similar to other diazepine compounds, which are known to have anxiolytic and anticonvulsant properties .

- Antimicrobial Properties : Research has shown that compounds with diazepine structures can possess antibacterial and anticancer activities, making them valuable in therapeutic applications .

Case Studies

Several case studies have documented the efficacy of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane:

- Antithrombotic Efficacy :

- CNS Activity :

- Antimicrobial Testing :

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Atom | Enhances binding affinity to target enzymes |

| Fluorine Substitution | Increases lipophilicity and CNS penetration |

| Diazepane Ring | Provides stability and pharmacological activity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation of the 1,4-diazepane core with 4-chloro-2-fluorobenzoyl chloride under basic conditions. A stepwise approach includes:

Core Preparation : Formation of the diazepane backbone via cyclization of diamine precursors.

Acylation : Reaction with 4-chloro-2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzoyl group.

Yield optimization requires precise control of stoichiometry (1:1 molar ratio of diazepane to acyl chloride) and temperature (0–5°C to minimize side reactions). Evidence from analogous benzodiazepine syntheses suggests yields of ~60–70% under optimized conditions .

Q. Which structural features of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing 4-chloro and 2-fluoro substituents on the benzoyl group activate the carbonyl carbon for nucleophilic attack. The diazepane ring’s conformation (chair vs. boat) also modulates steric accessibility. Computational studies (e.g., DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring substitution rates with amines or thiols) is recommended .

Q. What analytical techniques are most effective for characterizing 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane and its intermediates?

- Methodological Answer :

- NMR : H/C NMR to confirm regiochemistry of substitutions (e.g., distinguishing fluorine vs. chlorine environments).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects.

- HPLC-PDA : Purity assessment (>95% by area normalization). Reference protocols for benzodiazepine analogs emphasize the need for deuterated solvents (e.g., DMSO-d6) to resolve NH protons in NMR .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane in cytochrome P450-mediated oxidation?

- Methodological Answer : Use in silico tools like Molecular Operating Environment (MOE) or Schrödinger Suite to:

Docking Studies : Simulate binding poses in CYP3A4/2D6 active sites.

MD Simulations : Assess conformational stability during oxidation.

QM/MM Calculations : Estimate activation energies for hydroxylation at predicted labile positions (e.g., diazepane CH2 groups). Experimental validation via liver microsome assays with LC-MS/MS detection is critical to reconcile computational predictions with empirical data .

Q. What experimental design strategies resolve contradictions in reported GABA receptor binding affinities for 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., H-flunitrazepam displacement) vs. functional assays (e.g., patch-clamp electrophysiology).

- Buffer Optimization : Test ionic strength/pH effects on receptor-ligand interactions.

- Statistical Analysis : Apply ANOVA to identify systematic variability (e.g., cell-line-specific receptor subtypes). A factorial design (e.g., 2 matrix varying temperature, pH, and ion concentration) can isolate critical factors .

Q. How can reaction conditions be optimized for scalable synthesis of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane using design of experiments (DoE)?

- Methodological Answer :

- Factors : Temperature, catalyst loading, solvent polarity.

- Response Variables : Yield, purity, reaction time.

- Statistical Model : Central composite design (CCD) to map non-linear relationships. For example, a 15-run CCD can identify optimal conditions (e.g., 1.2 equiv acyl chloride, 0.5 mol% DMAP catalyst in THF at 25°C) with <5% prediction error. Post-hoc analysis via Pareto charts prioritizes significant factors .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict regarding the conformation of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane in solution vs. solid state?

- Methodological Answer : Solution-state NMR captures dynamic equilibria (e.g., chair-chair flipping), while X-ray reflects the lowest-energy conformation in the crystal lattice. Variable-temperature NMR (VT-NMR) can quantify energy barriers for ring flipping. For example, coalescence temperatures >−40°C suggest conformational rigidity. Cross-validate with DFT calculations to model solvent effects .

Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive intermediates .

- Characterization : Use hyphenated techniques (e.g., LC-MS/NMR) for real-time reaction monitoring .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle correlated variables in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.